N-(2-chlorobenzyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-(2-chlorobenzyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has been conducted on pyrazole-acetamide derivatives related to the chemical structure , focusing on their coordination with Co(II) and Cu(II) ions. These studies highlight the importance of hydrogen bonding in the self-assembly process of these complexes and investigate their antioxidant activities. The findings suggest significant antioxidant properties of both the ligands and their complexes, which could be leveraged in designing novel antioxidants【Chkirate et al., 2019】(https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt).
Antibacterial Activity
Another area of application is in the development of antibacterial agents. For example, the synthesis and evaluation of new quinoline derivatives have shown potential antibacterial activities. Such studies aim at addressing the need for new antibiotics to combat resistant bacterial strains, with some compounds demonstrating effective growth inhibition of specific bacteria at low concentrations【Le, Pham, & Nguyen, 2018】(https://consensus.app/papers/preparation-antibacterial-activity-some-le/8517d13006f7575fae0bb48f745d513b/?utm_source=chatgpt).
Structural Aspects and Fluorescence Properties
The structural analysis of amide-containing isoquinoline derivatives has been explored, revealing the formation of gels and crystalline salts under different conditions. These compounds' interaction with mineral acids and their fluorescence properties upon protonation or complexation offers insights into their potential use in material science and as fluorescence markers【Karmakar, Sarma, & Baruah, 2007】(https://consensus.app/papers/aspects-properties-salt-inclusion-compounds-karmakar/910070f1f396538f9dfe0e0339bba5e1/?utm_source=chatgpt).
Therapeutic Effects in Viral Encephalitis
A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, suggesting its potential application in antiviral therapies【Ghosh et al., 2008】(https://consensus.app/papers/effect-anilidoquinoline-ghosh/8c8d29e94d875222a463787cff5c35f7/?utm_source=chatgpt).
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis of new series of pyridine derivatives demonstrates the continuous exploration of novel compounds with potential applications in medicinal chemistry and drug development. Such research efforts aim at discovering new therapeutic agents by exploring different chemical structures and their biological activities【Al-Issa, 2012】(https://consensus.app/papers/synthesis-series-pyridine-fused-pyridine-derivatives-alissa/453a219950715ca795c192f34613483e/?utm_source=chatgpt).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c25-21-8-4-3-6-18(21)12-26-24(29)16-31-23-15-30-20(11-22(23)28)14-27-10-9-17-5-1-2-7-19(17)13-27/h1-8,11,15H,9-10,12-14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZFDHZYQWIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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